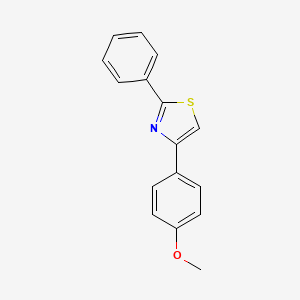![molecular formula C20H16ClNO2 B5835086 N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide](/img/structure/B5835086.png)
N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained notoriety in recent years for its use as a performance-enhancing drug in the sports industry. In
作用机制
N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces inflammation and improves insulin sensitivity. These effects make it an attractive candidate for treating metabolic disorders and improving athletic performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. It has been shown to increase endurance and improve performance in animal models and human trials. It also improves lipid metabolism, reduces inflammation, and enhances insulin sensitivity. However, its use as a performance-enhancing drug has been associated with several adverse effects, including liver damage, cancer, and cardiovascular disease.
实验室实验的优点和局限性
N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a well-understood mechanism of action. It is also highly selective for PPARδ, which makes it a useful tool for studying the role of PPARδ in metabolism and energy expenditure. However, its use in lab experiments is limited by its potential toxicity and its association with adverse effects.
未来方向
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of interest is its use as a tool for studying the role of PPARδ in metabolism and energy expenditure. There is also a need for further research into its potential adverse effects and how they can be mitigated. Finally, there is a need for research into alternative PPARδ agonists that may have fewer adverse effects and greater therapeutic potential.
Conclusion
This compound is a synthetic drug that has potential therapeutic applications in treating metabolic disorders and improving athletic performance. Its mechanism of action involves activation of PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy expenditure. While it has several advantages for lab experiments, its use is limited by its potential toxicity and association with adverse effects. Further research is needed to explore its potential therapeutic benefits and to develop alternative PPARδ agonists with fewer adverse effects.
合成方法
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)benzoic acid. This is then coupled with 4-aminophenyl-4-methylbenzoate in the presence of a coupling agent to form the final product, this compound.
科学研究应用
N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. It has also been investigated for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and cancer. However, its use as a performance-enhancing drug in the sports industry has overshadowed its potential therapeutic benefits.
属性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-14-2-4-15(5-3-14)20(23)22-17-8-12-19(13-9-17)24-18-10-6-16(21)7-11-18/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMDAKWTJHPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)

![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)

![2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5835094.png)

![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
